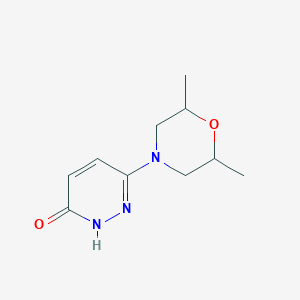
6-(2,6-Dimethylmorpholino)pyridazin-3-ol
Vue d'ensemble
Description
6-(2,6-Dimethylmorpholino)pyridazin-3-ol, also known as 6-DMP, is a heterocyclic organic compound that has been used in a variety of scientific research applications. 6-DMP is a highly versatile compound, with a range of interesting properties that make it a useful tool for scientists.
Applications De Recherche Scientifique
Synthetic Pathways and Scaffold Applications
6-(2,6-Dimethylmorpholino)pyridazin-3-ol and related compounds demonstrate their utility in organic synthesis, particularly as scaffolds for drug discovery. The research by Pattison et al. (2009) highlights the use of pyridazinone systems in synthesizing various disubstituted and ring-fused systems through sequential nucleophilic aromatic substitution. This process is instrumental in generating polyfunctional systems potentially applicable in drug discovery, showing the versatile nature of pyridazinone derivatives in synthetic chemistry (Pattison et al., 2009).
Optical Properties and Electron Donor Applications
The compound and its analogs exhibit intriguing optical and thermal properties as highlighted in the study by Palion-Gazda et al. (2019). The derivatives explored in this study, which involve morpholine and other electron-donating groups, showcase structure-dependent fluorescence properties and thermal stability. Such properties are indicative of potential applications in materials science, particularly in the creation of materials with specified optical properties (Palion-Gazda et al., 2019).
Electrochromic Applications
In the realm of electrochromic materials, the study by Cho et al. (2015) presents novel electron acceptors derived from pyridazinone systems. These compounds, characterized by low-lying LUMO energy levels, are synthesized through a regioselective inverse electron demand Diels–Alder reaction. The resultant conjugated polymers exhibit impressive electrochromic properties, such as high contrast and stability, indicating their potential in the development of electrochromic devices (Cho et al., 2015).
Fluorescence and Cell Imaging Applications
Liang et al. (2013) explore the application of pyridazinone derivatives in the development of full-color tunable fluorescent dyes. This study illustrates the utility of these compounds in cell imaging, demonstrating their potential in biomedical applications. The tunability of the emission spectrum and the ability to undergo efficient cross-coupling reactions make these derivatives valuable tools in biological research and diagnostics (Liang et al., 2013).
Analyse Biochimique
Biochemical Properties
6-(2,6-Dimethylmorpholino)pyridazin-3-ol plays a significant role in biochemical reactions due to its versatile structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been used in drug synthesis and catalysis. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling molecules, leading to changes in cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions often result in changes in gene expression, which subsequently influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged observation of its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.
Propriétés
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


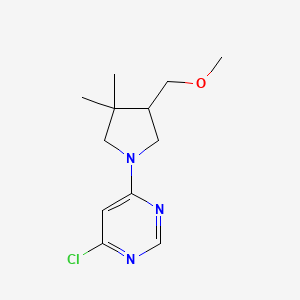
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1480054.png)
![(2-(Piperidin-4-yl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1480056.png)
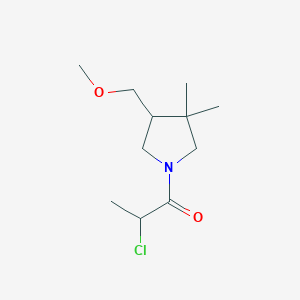
![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)

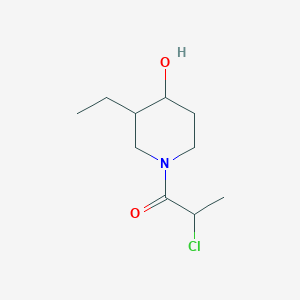
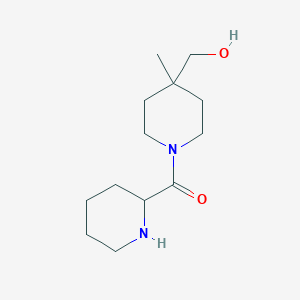
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480072.png)


